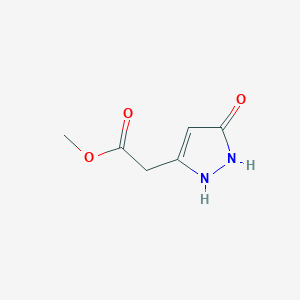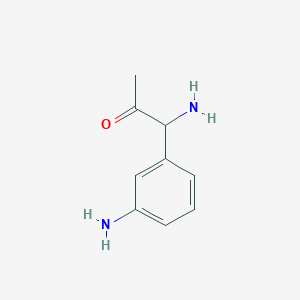
1-Amino-1-(3-aminophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3-aminophenyl)acetone is an organic compound characterized by the presence of both amino and ketone functional groups. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as chloroform and ethanol
Preparation Methods
The synthesis of 1-Amino-1-(3-aminophenyl)acetone can be achieved through several methods. One common approach involves the base-catalyzed Claisen-Schmidt condensation reaction. In this method, an ethanolic solution of p-bromo benzaldehyde and 3,4-dimethoxy acetophenone is stirred for 4-5 hours in the presence of 10% potassium hydroxide . This reaction yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
1-Amino-1-(3-aminophenyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-amino-1-(3-aminophenyl)ethanol.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(3-aminophenyl)acetone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-1-(3-aminophenyl)acetone exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Amino-1-(3-aminophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-aminophenyl)acetone: Similar structure but with the amino group in the para position.
1-Amino-1-(2-aminophenyl)acetone: Similar structure but with the amino group in the ortho position.
1-Amino-1-(3-methoxyphenyl)acetone: Similar structure but with a methoxy group instead of an amino group.
The uniqueness of this compound lies in the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-amino-1-(3-aminophenyl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,10-11H2,1H3 |
InChI Key |
CYVBNARSACYXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


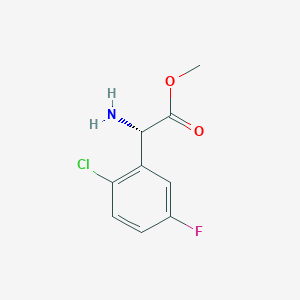
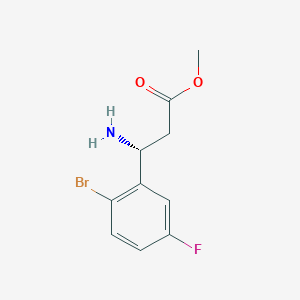
![8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid](/img/structure/B13042805.png)
![7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13042807.png)
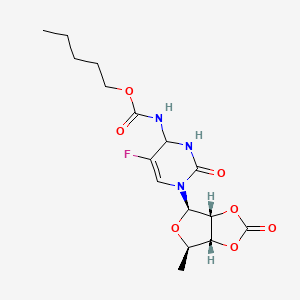
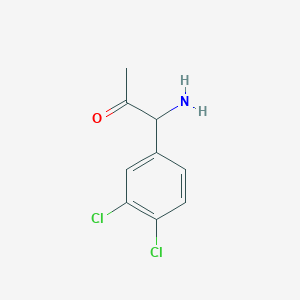
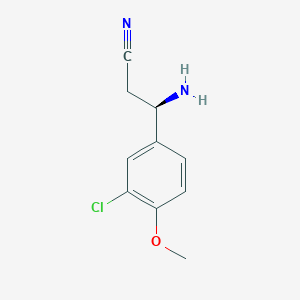
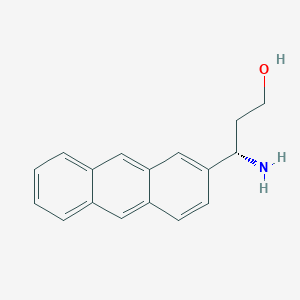
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)
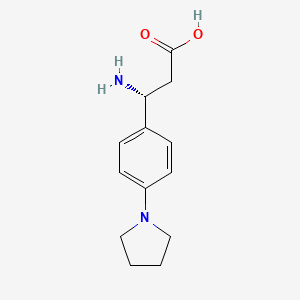
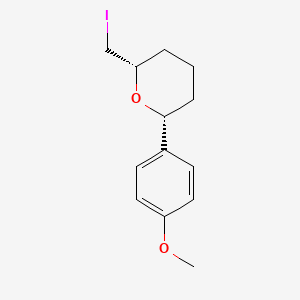
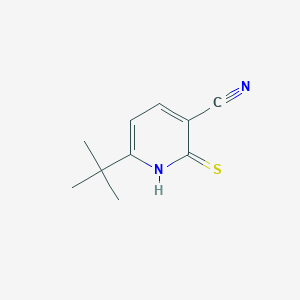
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)
